(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
Overview
Description
(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral organic compound with the molecular formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol. This compound is recognized for its significant biological activities, particularly in the realm of medicinal chemistry. Its structure features a hydroxyl group (-OH) attached to a fluorinated phenyl ring, along with an aminoethyl side chain, which contributes to its chiral nature and potential interactions with biological targets.
The compound's chemical behavior is influenced by its functional groups, allowing it to participate in various biological interactions. As a phenolic compound, it can act as an enzyme inhibitor or modulator of receptor activity, particularly those involved in neurotransmission pathways.
Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter metabolism, potentially affecting serotonin and dopamine pathways. This inhibition could lead to alterations in mood and cognitive functions, making it a candidate for further research in neuropharmacology.
- Receptor Interaction : Interaction studies indicate that this compound may bind to serotonin receptors, which are crucial for mood regulation and cognition. The binding affinity and specificity of this compound towards these receptors remain subjects for future exploration.
- Pharmacological Applications : Its potential applications in drug development are underscored by its role as a chiral building block in synthesizing pharmaceuticals targeting the central nervous system. The compound's unique chiral configuration may provide advantages over non-chiral analogs in terms of efficacy and safety profiles.
Comparative Analysis with Structural Analogues
The following table compares this compound with some structurally similar compounds:
Compound Name | Structure Description | Unique Features |
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2-(1-Aminoethyl)-4-fluorophenol | Lacks chirality; both enantiomers present | Less specific biological activity compared to (R) form |
2-(1-Aminopropyl)-4-fluorophenol | Propyl instead of ethyl group | May exhibit different pharmacokinetics |
3-(1-Aminoethyl)-4-fluorophenol | Different position of aminoethyl group | Potentially different receptor interactions |
This comparison highlights the distinctive biological activity attributed to the chiral configuration of this compound, which may not be replicated by its structural analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance, a high-throughput screening approach has been employed to evaluate its agonistic properties on dopamine receptors, particularly D3 receptors. The findings suggest that while the compound exhibits some agonistic activity, further optimization is needed to enhance its potency without affecting D2 receptor activity .
Example Study
In a recent investigation, researchers synthesized over 100 analogs of related compounds to explore structure-activity relationships (SAR). The study aimed at identifying modifications that could enhance receptor selectivity and potency while minimizing off-target effects. The results indicated that specific substitutions on the phenyl ring significantly influenced receptor binding affinities and functional responses .
Properties
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-fluorophenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRCWFPNVNFGW-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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